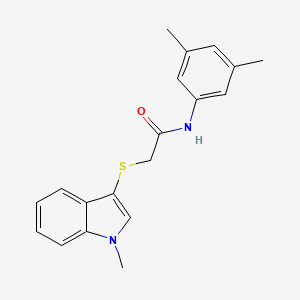

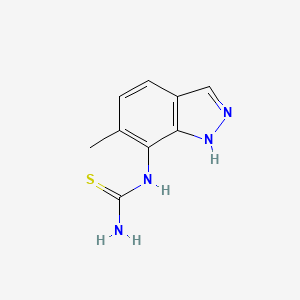

N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide, also known as DIMSA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DIMSA is a sulfanylacetamide derivative that has been synthesized using various methods, including the reaction of 3,5-dimethylphenyl isothiocyanate with 1-methylindole-3-carboxylic acid, followed by amidation with glycine.

科学的研究の応用

Synthesis and Pharmacological Evaluation

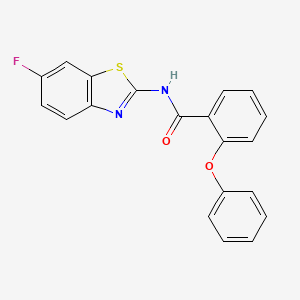

A study by Siddiqui et al. (2014) highlights the synthesis of derivatives related to N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide, specifically focusing on N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides. These compounds showed potential as antibacterial agents against both gram-negative and gram-positive bacteria, and moderate inhibitors of the α-chymotrypsin enzyme. The study also involved molecular docking and cytotoxicity studies, indicating the less cytotoxic nature of these compounds (Siddiqui et al., 2014).

Sulfamoylation Method Development

Okada et al. (2000) developed an efficient method for the sulfamoylation of a hydroxyl group, which could be relevant in the synthesis of compounds like N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide. This method achieved higher yields without a base and could be applied to a wide range of hydroxyl groups (Okada, Iwashita, & Koizumi, 2000).

Inhibition of Neurotransmitter Receptors

Lu et al. (2001) studied Dimethyl sulfoxide (DMSO), which is used as a solvent in experimental studies involving compounds like N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide. DMSO was found to inhibit glutamate responses in hippocampal neurons and could prevent excitotoxic death of neurons. This has implications for its use as a solvent in studies involving glutamatergic neurotransmission (Lu & Mattson, 2001).

Biological Screening and Fingerprint Applications

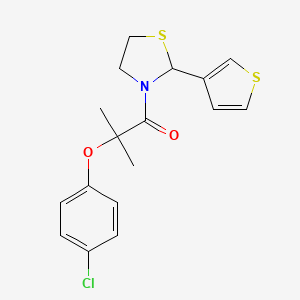

Khan et al. (2019) focused on derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, which bear structural similarity to the compound . These derivatives were screened for antibacterial, antifungal, and anthelmintic activities. Some showed significant biological activities, and one compound demonstrated potential in latent fingerprint analysis, indicating its application in forensic science (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

Glutaminase Inhibitors in Pharmacological Evaluation

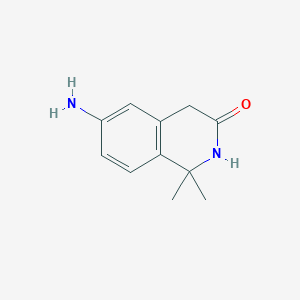

Shukla et al. (2012) synthesized and evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as inhibitors of kidney-type glutaminase. This study is relevant for understanding how modifications of compounds like N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide can lead to potential therapeutic agents. One analog showed similar potency and better solubility compared to the reference compound (Shukla et al., 2012).

特性

IUPAC Name |

N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-13-8-14(2)10-15(9-13)20-19(22)12-23-18-11-21(3)17-7-5-4-6-16(17)18/h4-11H,12H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXWVVNGFINKMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,5-Dimethoxybenzyl)amino]propan-2-ol](/img/structure/B2882192.png)

![N-cyano-3-ethyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2882200.png)

![Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2882203.png)

![2-(6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2882205.png)

![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882206.png)

![Ethyl 1-[(4-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B2882207.png)

![2-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}pyridine-3-carboxamide](/img/structure/B2882208.png)

![1'-(1H-indole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2882209.png)

![1-morpholino-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2882211.png)

![N-(2-methoxyethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2882213.png)